molecular formula C12H10N4O2 B14495858 Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate CAS No. 63677-40-7

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate

Katalognummer: B14495858
CAS-Nummer: 63677-40-7
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: WTCXNMWNQFMXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolophthalazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalazine derivatives with ethyl esters of triazole carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its potential as a pharmaceutical agent.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its enzyme inhibitory properties.

Uniqueness

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

63677-40-7

Molekularformel

C12H10N4O2

Molekulargewicht

242.23 g/mol

IUPAC-Name

ethyl [1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-15-14-10-9-6-4-3-5-8(9)7-13-16(10)11/h3-7H,2H2,1H3

InChI-Schlüssel

WTCXNMWNQFMXTH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C2N1N=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.